Ammonium ZINC sulfate hydrate
Description
Structure
2D Structure
Properties
Molecular Formula |
H10N2O9S2Zn |
|---|---|
Molecular Weight |
311.6 g/mol |
IUPAC Name |
diazanium;zinc;disulfate;hydrate |
InChI |
InChI=1S/2H3N.2H2O4S.H2O.Zn/c;;2*1-5(2,3)4;;/h2*1H3;2*(H2,1,2,3,4);1H2;/q;;;;;+2/p-2 |
InChI Key |
INLLICHHPRYLGH-UHFFFAOYSA-L |
SMILES |
[NH4+].[NH4+].O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Zn+2] |
Canonical SMILES |
[NH4+].[NH4+].O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Synthetic Methodologies and Crystal Growth Phenomena
Solution Growth Techniques for Ammonium (B1175870) Zinc Sulfate (B86663) Hydrate (B1144303) Single Crystals
Single crystals of ammonium zinc sulfate hydrate are most commonly grown from a solution. researchgate.net The underlying principle involves creating a supersaturated solution from which the double salt can precipitate in a controlled manner.
The slow evaporation technique is a widely used method for growing single crystals of this compound. researchgate.net This method involves dissolving equimolar amounts of zinc sulfate and ammonium sulfate in water to create a saturated solution. github.iocrystalls.info The solution is then left undisturbed at a constant temperature, typically room temperature, allowing the solvent (water) to evaporate slowly. researchgate.netresearchgate.net As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystallization. ebner-co.de This gradual process facilitates the growth of well-defined, high-quality single crystals over time. researchgate.net This technique has been successfully applied to grow a series of Tutton's salts, yielding crystals suitable for structural and spectral analysis. researchgate.netresearchgate.net
Controlled crystallization involves manipulating parameters such as temperature and concentration to govern the crystal growth process. One common approach is cooling crystallization, where a hot, saturated solution of the constituent salts is prepared and then allowed to cool. crystalls.info this compound is less soluble in water than its individual constituent salts, zinc sulfate and ammonium sulfate, causing it to crystallize out as the solution cools. github.io
The process can be finely controlled by managing the cooling rate. A slow, controlled cooling process, sometimes to temperatures as low as 0-2°C, can promote the formation of larger, more perfect crystals and achieve high yields. google.com Conversely, rapid cooling can lead to the formation of smaller, less-ordered crystals. The crystallization temperature can range from -5 to +35°C, depending on the desired outcome and the specific composition of the solution. google.com After crystallization, the crystals are separated from the remaining solution, often by filtration, and dried at room temperature. google.comrsc.org
Precursor Chemistry and Reaction Pathways
The synthesis of this compound relies on the reaction of its precursor salts in an aqueous medium. The choice of precursors can range from pure, laboratory-grade chemicals to industrial waste products, offering different pathways to the final compound.
The most direct and common method for preparing this compound involves the reaction between zinc sulfate heptahydrate (ZnSO₄·7H₂O) and ammonium sulfate ((NH₄)₂SO₄). github.io The chemical reaction for the formation of the hexahydrate form is:
ZnSO₄ + (NH₄)₂SO₄ + 6H₂O → (NH₄)₂Zn(SO₄)₂·6H₂O google.com
To carry out this synthesis, equimolar amounts of the two precursor salts are dissolved in water. github.io Often, the water is heated to ensure complete dissolution and to create a saturated solution. crystalls.infogoogle.com For instance, to prepare 100 grams of ammonium zinc sulfate hexahydrate, 71.59 grams of zinc sulfate heptahydrate and 32.90 grams of ammonium sulfate are required. crystalls.info Upon mixing the solutions or cooling a combined hot solution, the double salt crystallizes due to its lower solubility. github.iocrystalls.info This method is known to yield the target product effectively, with reported yields around 79%. google.com
An innovative and economically advantageous method for synthesizing this compound involves using waste electrolytes from galvanizing processes. google.com These waste solutions are often rich in zinc sulfate, making them a viable precursor. google.com The process involves treating the spent electrolyte, which may contain zinc sulfate or other zinc salts like zinc tetrafluoroborate, with ammonium sulfate to induce the crystallization of ammonium zinc sulfate hexahydrate. google.com
This method not only produces the desired chemical compound but also serves as a means of waste valorization, utilizing toxic waste from galvanic production. google.com The crystallization is typically carried out at temperatures between -5 and +35°C. google.com By carefully controlling the concentrations and temperature, high yields of the target product can be achieved, in some cases reaching up to 99%. google.com
The following table summarizes findings from experiments using waste galvanizing electrolytes for the synthesis of ammonium zinc sulfate hexahydrate. google.com
| Electrolyte Type | Initial Zinc Salt Concentration | Added Ammonium Sulfate | Crystallization Temperature (°C) | Crystallization Time | Yield (%) |
| Zinc Sulfate Electrolyte | 197 g/L | 32.7 g | 19-21 | 20 hours | 96.5 |
| Zinc Sulfate Electrolyte | 192 g/L | 31.9 g | 0-2 | 3 days | 99 |
| Zinc Tetrafluoroborate Electrolyte | 259 g/L | 110 g | 17-19 | 3 hours | 94 |
| Zinc Chloride Electrolyte | 236 g/L | 71 g | 18-22 | 25 hours | 77 |
This table is generated based on data from a patent on the production of zinc-ammonium sulfate hexahydrate. google.com
Optimization of Crystallization Parameters
Optimizing crystallization parameters is essential for controlling the yield, purity, and physical characteristics of the final product. Key parameters include reactant concentrations, temperature, pH, and the presence of additives.
For synthesis from waste electrolytes, the mass fraction of ammonium should ideally be between 5% and 15%, and the sulfate fraction between 10% and 45%. google.com Concentrations below these ranges may result in a low product yield, while higher concentrations can lead to contamination of the final product with ammonium sulfate. google.com The crystallization temperature is also a critical factor, with a range of -5 to +35°C being effective. google.com
The pH of the solution can also influence crystal quality. The addition of a small amount of a weak base like baking soda (sodium bicarbonate) to the solution can lead to the growth of more transparent crystals. github.iocrystalls.info This is because the additive causes impurities to precipitate out of the solution, which can then be removed by filtration before the crystal growth process begins. crystalls.info Stirring rate and the use of seed crystals are other factors that can be adjusted to optimize the average particle size and distribution of the crystals. researchgate.net
The following table outlines some parameters that can be optimized for the crystallization of this compound.
| Parameter | Recommended Range/Value | Effect on Crystallization | Source(s) |
| Ammonium Ion Concentration | 5 - 15 wt. % | Affects product yield and purity. | google.com |
| Sulfate Ion Concentration | 10 - 45 wt. % | Affects product yield and purity. | google.com |
| Crystallization Temperature | -5 to +35 °C | Influences yield and crystal formation rate. | google.com |
| pH Adjustment | Add ~1g baking soda per 100g solution | Improves crystal transparency by precipitating impurities. | github.iocrystalls.info |
| Stirring Rate | e.g., 250 r/min | Affects average particle size and distribution. | researchgate.net |
| Seed Crystal Concentration | e.g., 1.5% | Can influence final particle size and morphology. | researchgate.net |
This table is compiled from various sources discussing the optimization of crystallization processes for ammonium sulfate and related compounds. github.iocrystalls.infogoogle.comresearchgate.net
Mechanisms of Crystal Growth and Nucleation Kinetics
The formation of crystals from a solution is a two-step process involving nucleation, the birth of new crystal entities, and subsequent growth, the increase in size of these nuclei. uni-halle.de Both stages are governed by the level of supersaturation in the solution, which is the driving force for crystallization. uni-halle.de
Primary nucleation is the formation of new crystals in a solution free of any existing crystalline matter. uni-halle.de The rate of nucleation is critically dependent on factors such as temperature, the level of supersaturation, and the solid-liquid interfacial energy. uni-halle.de In the case of this compound, nucleation begins when the solution, typically saturated at a higher temperature, is cooled, making it supersaturated at the lower temperature. github.io The process can be described as either instantaneous (all nuclei form at once) or progressive (nuclei form over time), a behavior that is influenced by the concentration of the constituent ions. researchgate.net Crossing the supersolubility curve leads to the spontaneous and rapid appearance of nuclei. uni-halle.de
Once stable nuclei have formed, they grow by the sequential addition of growth units from the supersaturated solution onto the existing crystal lattice. uni-halle.de For this compound, this involves the orderly incorporation of the [Zn(H₂O)₆]²⁺ octahedral complexes, ammonium ions (NH₄⁺), and sulfate ions (SO₄²⁻) into the monoclinic crystal structure. researchgate.netnih.gov The growth process continues as long as the solution remains supersaturated. The slow evaporation of the solvent at a constant temperature is a common technique used to maintain a state of supersaturation and promote the growth of large, high-quality single crystals. researchgate.netnih.gov
Effects of Doping and Impurities on Crystallization
The presence of impurities or intentionally added dopants in the crystallization solution can significantly alter the kinetics of nucleation and growth, as well as the final properties of the crystals. Impurities can adsorb onto the crystal surfaces, which may block active growth sites and thereby reduce the crystal growth rate. uni-halle.deresearchgate.net
In the case of Tutton's salts, doping with other isomorphous salts (salts with the same crystal structure) is a known method to alter the crystal's properties. For example, adding small amounts of other Tutton's salts containing transition metals like nickel, cobalt, or copper can change the color of the resulting this compound crystals. crystalls.info Research into zinc-doped perovskites has also shown that the incorporation of zinc ions can lead to larger grain sizes and improved crystallinity by reducing defects. researchgate.net
The interaction with impurities can be complex. Studies on related sulfate systems with ammonium ions as an impurity show a competitive interaction mechanism. nih.govmdpi.com At certain concentrations, the impurity ions can compete with the primary cation for binding sites, slowing down the growth rate. nih.gov However, if the impurity ion is incorporated into the crystal lattice—as is the case when forming a double salt like ammonium zinc sulfate—it can lead to an increased growth rate. mdpi.com Separating isomorphous impurities from the final product is often difficult; for instance, studies on the crystallization of nickel-ammonium sulfate showed that zinc impurities were significantly captured by the crystals and could not be effectively removed by washing. rudmet.net
Table 2: Qualitative Effects of Doping on this compound Crystals
| Dopant (Tutton's Salt) | Observed Effect on Crystal | Source |
|---|---|---|
| Nickel-Ammonium Sulfate | Changes crystal color. | crystalls.info |
| Cobalt(II)-Ammonium Sulfate | Changes crystal color. | crystalls.info |
| Copper(II)-Ammonium Sulfate | Changes crystal color. | crystalls.info |
| Magnesium-Ammonium Chromate | Changes crystal color. | crystalls.info |
Structural Incorporation of Dopants (e.g., Iodide, Manganese, Magnesium, Nickel, Cobalt, Copper)
This compound, with the chemical formula (NH₄)₂Zn(SO₄)₂·6H₂O, belongs to the family of Tutton's salts. These salts are known for their ability to form a series of isomorphous compounds, meaning that the zinc ion can be readily substituted by other divalent metal ions of similar size without significantly altering the fundamental crystal structure. This property allows for the growth of doped or mixed crystals with modified characteristics. The general formula for these doped compounds can be represented as (NH₄)₂(Zn₁₋ₓMₓ)(SO₄)₂·6H₂O, where 'M' is the dopant metal. The structure of these monoclinic crystals is composed of [M(H₂O)₆]²⁺ octahedra, SO₄²⁻ tetrahedra, and NH₄⁺ ions, all interconnected by a network of hydrogen bonds. nih.govnih.govscielo.br The dopant metal ion typically occupies the site of the Zn²⁺ ion within the [Zn(H₂O)₆]²⁺ octahedral complex. researchgate.net
Iodide: While direct doping with iodide anions is less common for this specific Tutton's salt, studies on related compounds suggest that iodide ions can be incorporated into the crystal matrix. For instance, in the growth of potassium zinc sulfate from a solution containing potassium iodide, iodide ions were found to enter the crystal as a dopant in small ratios. researchgate.net A similar mechanism can be inferred for this compound. Another related study showed that treating a synthetic zinc-hydroxy-sulfate-hydrate with a sodium iodide solution led to structural transformations, indicating interaction between iodide and the zinc-sulfate-hydrate system. mdpi.com
Manganese: Manganese(II) is a common dopant for this compound. Due to the similar ionic radii and charge of Mn²⁺ and Zn²⁺, manganese can readily substitute for zinc in the crystal lattice. This is typically achieved by co-crystallization from an aqueous solution containing salts of both zinc and manganese, such as zinc sulfate and manganese(II) sulfate, along with ammonium sulfate. crystalls.info The extent of manganese incorporation can be controlled by the relative concentrations of the manganese and zinc salts in the growth solution. crystalls.infonih.gov
Magnesium: Magnesium is another divalent ion that can be incorporated into the this compound lattice to form mixed crystals. researchgate.net The synthesis involves the slow evaporation of an aqueous solution containing varying molar proportions of zinc sulfate, magnesium sulfate, and ammonium sulfate. researchgate.netresearchgate.net Research has shown that up to a certain molar ratio, Zn²⁺ ions can replace Mg²⁺ ions in the lattice sites of magnesium ammonium sulfate, and conversely, Mg²⁺ can occupy Zn²⁺ sites in zinc ammonium sulfate hydrate. researchgate.net The coexistence of both zinc and magnesium ions within the same crystal has been confirmed by various analytical techniques. researchgate.net
Nickel: Nickel(II) can be introduced into the this compound structure, forming mixed crystals of (NH₄)₂NiₓZn₁₋ₓ(SO₄)₂·6H₂O. researchgate.net The process involves growing crystals from a solution containing nickel sulfate, zinc sulfate, and ammonium sulfate. researchgate.netcrystalls.info Given that ammonium nickel sulfate hexahydrate is a stable Tutton's salt, nickel ions can substitute for zinc ions in any proportion, leading to a series of mixed crystals with varying compositions. scielo.brlaballey.com The incorporation of nickel is often evident by a change in the crystal's color to a characteristic green. researchgate.net
Cobalt: Similar to nickel, cobalt(II) can be incorporated into the crystal lattice to form cobalt-doped this compound. This is achieved by introducing a cobalt salt, such as cobalt(II) sulfate, into the crystallization solution along with the zinc and ammonium sulfates. scielo.brcrystalls.infogoogle.com The resulting crystals exhibit a pink or reddish hue, characteristic of the hydrated cobalt(II) ion. The amount of cobalt incorporated can be controlled by its concentration in the initial solution. researchgate.netresearchgate.net
Copper: Copper(II) is a well-known dopant for Tutton's salts. crystalls.info Copper(II)-ammonium sulfate hexahydrate is itself a Tutton's salt, and it can form mixed crystals with this compound over the entire composition range. crystalls.info The synthesis involves crystallization from a solution containing copper(II) sulfate, zinc sulfate, and ammonium sulfate. The incorporation of Cu²⁺ ions, which are subject to the Jahn-Teller effect, can cause slight distortions in the local geometry of the [M(H₂O)₆]²⁺ octahedra compared to the undoped zinc compound. researchgate.net
Impact on Crystal Morphology and Purity
Crystal Morphology: The morphology of doped crystals is influenced by the type and concentration of the dopant. Even small amounts of a dopant can alter the relative growth rates of different crystal faces, leading to changes in the crystal's habit. For instance, the addition of dopants like copper or manganese can change the crystal's shape. crystalls.infocrystalls.info
Studies on related doped Tutton's salts have shown that the surface morphology can be significantly altered. For example, scanning electron microscopy (SEM) of zinc magnesium ammonium sulfate hexahydrate mixed crystals has revealed changes in surface morphology with varying compositions. researchgate.net Similarly, doping other inorganic crystals has been shown to change granular structures into nanorod-like topographies and increase grain size. nih.gov The incorporation of dopants can also lead to the formation of defect centers and voids within the crystal. researchgate.net
Purity: The purity of this compound crystals is a critical factor, and it can be affected by both intentional doping and unintentional impurities. The process of doping inherently creates a mixed crystal, so the "purity" in this context refers to the absence of undesired substances and the homogeneity of the dopant distribution.
The crystallization conditions play a crucial role in determining the final purity. For example, adjusting the pH of the growth solution by adding a small amount of sodium bicarbonate can lead to the precipitation of impurities like zinc carbonate, resulting in brilliantly clear and more transparent crystals after filtration. crystalls.infogithub.io The concentration of the constituent ions in the solution is also important; if the concentration of ammonium and sulfate ions is too high, the target product may be contaminated with ammonium sulfate. google.com
When growing doped crystals, an excess of one of the sulfate salts can lead to cloudy or opaque crystals, indicating a decrease in optical purity. crystalls.infocrystalls.info The distribution of the dopant within the crystal lattice may not always be uniform, leading to domains with different dopant concentrations. However, studies on mixed crystals like zinc magnesium ammonium sulfate hexahydrate have shown that a reasonably good crystalline perfection can be achieved, especially at nearly equimolar ratios of the metal ions. researchgate.net
Below is a summary of the effects of various dopants on the properties of this compound:
| Dopant | Method of Incorporation | Impact on Morphology | Impact on Purity |
| Iodide | Enters the crystal matrix from the growth solution. researchgate.net | May alter crystal morphology. researchgate.net | Can be introduced in small ratios. researchgate.net |
| Manganese | Co-crystallization from a solution containing manganese salts. crystalls.info | Can change the crystal shape and color. crystalls.infocrystalls.info | An excess of sulfate can lead to cloudy crystals. crystalls.info |
| Magnesium | Slow evaporation of a solution with zinc and magnesium salts. researchgate.net | Surface morphology changes with composition. researchgate.net | Good crystalline perfection is achievable. researchgate.net |
| Nickel | Grown from a solution containing nickel sulfate. researchgate.net | Can be grown with good optical quality. researchgate.net | Transmittance may decrease with increased nickel concentration. researchgate.net |
| Cobalt | Introduction of cobalt salts into the crystallization solution. google.com | Can be grown as mixed crystals with good optical quality. researchgate.net | The purity of the final product depends on the crystallization conditions. google.com |
| Copper | Crystallization from a solution containing copper sulfate. crystalls.info | Can change crystal shape and color. crystalls.info | An excess of sulfate can lead to opaque crystals. crystalls.info |
Advanced Crystallographic Investigations
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the crystal structure of a material. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine the arrangement of atoms in the crystal lattice with high accuracy.
Determination of Crystal System and Space Group
Ammonium (B1175870) zinc sulfate (B86663) hydrate (B1144303), with the chemical formula (NH₄)₂Zn(SO₄)₂·6H₂O, has been unequivocally identified as belonging to the monoclinic crystal system. nih.govgithub.io This is a characteristic feature of the Tutton's salts, a series of isomorphous compounds with the general formula M'₂(M'')(XO₄)₂·6H₂O. nih.gov
Further analysis of the diffraction data has established the space group as P2₁/a. nih.govresearchgate.net This space group notation indicates a primitive unit cell (P) with a two-fold screw axis (2₁) perpendicular to the 'b' axis and a glide plane ('a') perpendicular to the 'c' axis. The presence of a center of inversion is also implied by this space group. In some literature, the equivalent space group P2₁/c is also reported, which is a different setting of the same space group. researchgate.net
Refinement of Unit Cell Parameters and Atomic Positions
Detailed refinement of the single crystal X-ray diffraction data allows for the precise determination of the unit cell parameters. For a mixed crystal system of zinc magnesium ammonium sulfate hexahydrate, which is structurally similar, the unit cell parameters were found to be approximately a = 6.2217(4) Å, b = 12.5343(7) Å, c = 9.2557(6) Å, and β = 106.912(3)°. researchgate.net The crystal structure of pure ammonium zinc sulfate hexahydrate is available in the Inorganic Crystal Structure Database (ICSD) under the file number 16591, providing detailed atomic coordinates and bond information. nih.gov
The atomic positions within the unit cell reveal a highly ordered structure. The zinc ion is coordinated by six water molecules, forming a [Zn(H₂O)₆]²⁺ octahedral complex. These octahedra, along with the sulfate (SO₄²⁻) tetrahedra and ammonium (NH₄⁺) ions, are the fundamental building blocks of the crystal.
Elucidation of Molecular Packing Architectures
The molecular packing in ammonium zinc sulfate hydrate is a complex three-dimensional network held together by a combination of ionic and hydrogen bonds. The [Zn(H₂O)₆]²⁺ octahedra and the SO₄²⁻ tetrahedra are the primary structural units. nih.gov These are interconnected through an extensive network of hydrogen bonds involving the hydrogen atoms of the coordinated water molecules and the oxygen atoms of the sulfate groups. The ammonium ions are situated in the interstitial spaces and also participate in hydrogen bonding with the sulfate oxygen atoms, further stabilizing the crystal lattice. nih.gov
Powder X-ray Diffraction (PXRD) Analysis
Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for phase identification, assessing sample purity, and studying structural changes as a function of external parameters like temperature.
Phase Identification and Purity Assessment of Crystalline Forms
PXRD patterns of synthesized this compound confirm its crystalline nature and can be used to verify the formation of the correct Tutton salt structure. nih.gov The positions and intensities of the diffraction peaks are unique to this specific compound, acting as a "fingerprint" for its identification. By comparing the experimental PXRD pattern with standard patterns from crystallographic databases, such as the one for (NH₄)₂Zn(SO₄)₂·6H₂O (ICSD file number 16591), the phase purity of a synthesized sample can be accurately assessed. nih.gov Any significant deviation or the presence of additional peaks would indicate the presence of impurities or other crystalline phases.
Temperature-Dependent Structural Changes and Phase Transitions
Temperature-dependent PXRD studies have revealed that this compound undergoes significant structural changes upon heating. nih.gov A detailed study published in 2024 showed that the compound is stable up to approximately 330 K. nih.gov Above this temperature, a process of dehydration begins, leading to the release of the six water molecules from the crystal lattice. This dehydration is not a simple, single-step process but involves the formation of new structural phases. nih.gov The initial dehydration is followed by further transformations at higher temperatures, which can be monitored by observing the changes in the PXRD patterns. These studies are crucial for understanding the thermal stability of the compound and the nature of the solid-state reactions that occur upon heating. nih.gov
Rietveld Refinement for Structural Characterization of Mixed Salts
The Rietveld method is a powerful technique for the structural analysis of crystalline materials from powder diffraction data. This method has been effectively applied to the structural characterization of mixed crystals of this compound, such as zinc magnesium ammonium sulfate hexahydrate (ZnₓMg₁₋ₓ(NH₄)₂(SO₄)₂·6H₂O). researchgate.net
In studies of these mixed salts, Rietveld refinement confirms that the compounds crystallize in the monoclinic system with the P2₁/c space group, which is typical for the Tutton's salt family. researchgate.net For instance, the mixed crystal Zn₀.₅₄Mg₀.₄₆(NH₄)₂(SO₄)₂·6H₂O was found to have cell parameters of a=6.2217(4) Å, b=12.5343(7) Å, c=9.2557(6) Å, and β=106.912(3)°. researchgate.net This analysis is crucial for understanding how the substitution of one divalent cation (like Zn²⁺) with another (like Mg²⁺) affects the crystal lattice. The compositional dependence of the lattice parameters in these mixed crystals has been observed to follow Vegard's relations. researchgate.net
Analysis of Intermolecular Interactions
The stability and physical properties of the this compound crystal are dictated by a complex network of intermolecular forces. Advanced computational methods provide deep insights into the nature and relative strength of these interactions.
Characterization of Hydrogen Bonding Networks within the Crystal Lattice
The crystal structure of ammonium zinc sulfate hexahydrate is heavily stabilized by an extensive network of hydrogen bonds. wikipedia.org These interactions are considered a primary factor in the robustness of the Tutton's salt structure. wikipedia.org The hydrogen bonds occur between the sulfate ions and the water molecules of the hexa-aquozinc ion, [Zn(H₂O)₆]²⁺. iucr.org The lengths of these O-H···O bonds have been reported to vary from 2.72 Å to 2.85 Å. iucr.org This network of hydrogen bonds, along with interactions involving the ammonium ions, creates a highly interconnected and stable three-dimensional framework. researchgate.netmdpi.com
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Studies have shown that the most significant interactions stabilizing the crystal lattice are hydrogen bonds, specifically H···O/O···H contacts. nih.govresearchgate.net These are followed in significance by H···H and O···O contacts. nih.gov This quantitative analysis confirms the dominant role of hydrogen bonding that is inferred from structural data.
| Interaction Type | Relative Contribution |
| H···O/O···H | Dominant |
| H···H | Significant |
| O···O | Significant |
| This table summarizes the main intermolecular contacts identified by Hirshfeld surface analysis for this compound. nih.gov |
Two-Dimensional (2D) Fingerprint Plots for Interaction Visualization
Derived from the Hirshfeld surface, 2D fingerprint plots offer a unique and detailed visualization of the intermolecular interactions in a crystal. crystalexplorer.net These plots represent the complex information of intermolecular contacts in a single, color-coded graph, providing a "fingerprint" of the interactions. crystalexplorer.net
For this compound and its isomorphous mixed crystals, these 2D-fingerprint plots are generated to evaluate the main intermolecular contacts that stabilize the crystal lattice. researchgate.net The plots visually confirm that the primary interactions are indeed the H···O/O···H hydrogen bonds, which appear as distinct features on the graph. researchgate.netresearchgate.net This technique allows for a clear and comparative assessment of the bonding environment in these Tutton's salts. researchgate.net
Crystal Void Analysis to Determine Free Volume
Crystal void analysis is a computational method used to determine the amount of unoccupied space within a crystal lattice. researchgate.netnih.gov This analysis is often performed in conjunction with Hirshfeld surface analysis to provide a comprehensive understanding of the crystal's packing efficiency and mechanical stability. researchgate.netnih.gov By calculating the volume of these voids, one can determine the percentage of free space in the unit cell. nih.gov For Tutton's salts, this analysis generally reveals minimal void space, which is indicative of strong and efficient atomic packing. researchgate.net
Coordination Environment and Geometry of Zinc(II)
In ammonium zinc sulfate hexahydrate, the zinc(II) ion is central to the crystal's structure. It resides at a center of symmetry and is coordinated by six water molecules, forming a hexa-aquozinc(II) complex, [Zn(H₂O)₆]²⁺. wikipedia.orgiucr.org
The coordination geometry around the zinc ion is a slightly distorted octahedron. iucr.org The six water molecules are arranged in a nearly regular octahedral fashion, with the Zn-O bond angles not differing significantly from the ideal 90°. iucr.org This octahedral arrangement is a characteristic feature of Tutton's salts. iucr.orgresearchgate.net The sulfate ion (SO₄²⁻) in the structure is tetrahedral, with O-S-O bond angles of approximately 109.4°. iucr.org
| Parameter | Value | Reference |
| Coordination Number | 6 | iucr.orgnih.gov |
| Coordination Geometry | Slightly Distorted Octahedron | iucr.org |
| Coordinating Ligands | 6 x H₂O | iucr.org |
| Zn-O Bond Lengths | 2.07 Å, 2.12 Å | iucr.org |
| O-Zn-O Bond Angles | ~90° | iucr.org |
| This table summarizes the coordination environment of the Zinc(II) ion in ammonium zinc sulfate hexahydrate. |
Structural Analysis of the Hexacoordinated [Zn(H₂O)₆]²⁺ Complex
This compound, a member of the Tutton's salts family, crystallizes in a monoclinic system with the P2₁/a space group. nih.govresearchgate.netwikipedia.org These salts are double sulfates with the general formula M¹₂(M²)(SO₄)₂(H₂O)₆, where M¹ is a monovalent cation like ammonium (NH₄⁺) and M² is a divalent metal cation such as zinc (Zn²⁺). wikipedia.org A defining characteristic of the crystal structure of ammonium zinc sulfate hexahydrate is the presence of the hexacoordinated [Zn(H₂O)₆]²⁺ complex. iucr.orgscielo.br
In this complex, the central zinc ion is located at a center of symmetry. iucr.org It is coordinated by six water molecules, which form an octahedral arrangement around the zinc cation. iucr.orgscielo.br This [M(H₂O)₆]²⁺ octahedral complex is a fundamental structural unit in Tutton's salts. wikipedia.orgscielo.br The water molecules act as ligands, directly bonding to the central metal ion. iucr.org
| Bond | Bond Length (Å) | Reference |
|---|---|---|
| Zn-O(7) | 2.12 | iucr.org |
| Zn-O(8) | 2.07 | iucr.org |
| Zn-O(9) | 2.12 | iucr.org |
Assessment of Octahedral Distortion and Conformational Stability
The geometry of the [Zn(H₂O)₆]²⁺ complex is a nearly regular, albeit slightly distorted, octahedron. iucr.org In a perfect octahedron, the angles between adjacent metal-ligand bonds would be exactly 90°. In the case of ammonium zinc sulfate hexahydrate, the O-Zn-O angles deviate only slightly from this ideal value, confirming a low level of distortion. iucr.org
The main points of interest in the analysis of Tutton's salts are the regularity and dimensions of the zinc coordination polyhedron. iucr.org The slight distortion observed in the [Zn(H₂O)₆]²⁺ octahedron is a common feature in the crystal structures of these compounds. The conformational stability of the complex is maintained by the robust network of hydrogen bonds that link the [Zn(H₂O)₆]²⁺ cation to the sulfate (SO₄²⁻) anions. wikipedia.orgiucr.org This interaction minimizes repulsion and creates a stable, ordered crystal lattice. iucr.org Hirshfeld surface analysis, a method for investigating intermolecular interactions, confirms that H···O/O···H contacts are the primary interactions stabilizing the crystal lattice. nih.gov
Spectroscopic Characterization and Vibrational Dynamics
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides a comprehensive insight into the vibrational modes of the various functional groups present in ammonium (B1175870) zinc sulfate (B86663) hydrate (B1144303). The analysis of the FTIR spectrum allows for the identification of the constituent ions and water molecules and sheds light on the hydrogen bonding network that plays a crucial role in the crystal structure.
Identification and Assignment of Vibrational Modes of Sulfate (SO₄²⁻), Ammonium (NH₄⁺), and Water (H₂O) Molecules
The FTIR spectrum of ammonium zinc sulfate hydrate is characterized by distinct absorption bands corresponding to the fundamental vibrational modes of the sulfate (SO₄²⁻) and ammonium (NH₄⁺) ions, as well as the water (H₂O) molecules.
The sulfate ion (SO₄²⁻) , with a tetrahedral (Td) symmetry in its free state, exhibits four fundamental vibrational modes: the symmetric stretch (ν₁), symmetric bend (ν₂), asymmetric stretch (ν₃), and asymmetric bend (ν₄). mdpi.com In the crystalline environment of this compound, the site symmetry of the sulfate ion is lowered, leading to the lifting of the degeneracy of the vibrational modes. This results in the appearance of multiple bands in the spectrum for the degenerate modes. The asymmetric stretching (ν₃) and asymmetric bending (ν₄) modes are particularly sensitive to this distortion. For instance, in zinc sulfate heptahydrate, the stretching vibration of the sulfate group is observed around 1100 cm⁻¹, 983 cm⁻¹, and 612 cm⁻¹. researchgate.net
The ammonium ion (NH₄⁺) , also possessing tetrahedral (Td) symmetry, has four fundamental vibrational modes: a symmetric stretch (ν₁), an in-plane bend (ν₂), an asymmetric stretch (ν₃), and an out-of-plane bend (ν₄). mdpi.com Similar to the sulfate ion, the interaction with the crystal lattice can cause a splitting of the degenerate modes. The bending mode (ν₄) is often a good indicator of the strength of hydrogen bonds involving the ammonium ion. mdpi.com In ammoniated sulfates, the ν₃ mode is typically observed around 3.01 µm (3322 cm⁻¹) and the ν₄ mode can appear at multiple positions, such as 5.90 µm (1695 cm⁻¹), 6.72 µm (1488 cm⁻¹), and 7.22 µm (1385 µm). mdpi.com
The water molecules (H₂O) in the hydrate exhibit stretching and bending vibrations. The stretching vibrations of water molecules are typically found in the region of 3000-3600 cm⁻¹. researchgate.net A broad vibrational band observed around 3072.4 cm⁻¹ in zinc sulfate heptahydrate is attributed to the symmetric stretching mode of the water molecule. researchgate.net The bending vibrational mode of water is assigned to a medium broad band noticed at 1616.2 cm⁻¹. researchgate.net The presence of multiple, distinct bands for water molecules in the spectra of Tutton's salts like ammonium zinc sulfate hexahydrate indicates the existence of crystallographically non-equivalent water molecules within the structure. capes.gov.br
Table 1: Characteristic FTIR Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | References |
| SO₄²⁻ | Asymmetric Stretch (ν₃) | 1100 - 1170 | researchgate.net |
| Symmetric Stretch (ν₁) | ~980 | researchgate.net | |
| Asymmetric Bend (ν₄) | ~610 | researchgate.net | |
| NH₄⁺ | Asymmetric Stretch (ν₃) | ~3320 | mdpi.com |
| Bending (ν₄) | 1400 - 1700 | mdpi.commdpi.com | |
| H₂O | Stretching | 3000 - 3600 | researchgate.net |
| Bending | ~1620 - 1650 | researchgate.net |
Probing Hydrogen Bonding Interactions and their Influence on Spectral Features
Hydrogen bonding plays a pivotal role in the structure and stability of this compound. These interactions, primarily involving the ammonium ions, water molecules, and sulfate ions, significantly influence the vibrational spectra. The formation of hydrogen bonds leads to a shift in the vibrational frequencies of the involved groups. mdpi.com
Generally, the stretching frequencies of the donor group (N-H in NH₄⁺ and O-H in H₂O) are shifted to lower wavenumbers (red-shift), while the bending frequencies are shifted to higher wavenumbers (blue-shift) upon hydrogen bond formation. mdpi.com The magnitude of this shift is correlated with the strength of the hydrogen bond.
In the case of this compound, the hydrogen bond strength is found to be stronger in the water molecules than in the ammonium group. capes.gov.br The ν₄ vibrational mode of the NH₄⁺ ion is considered a particularly good indicator for evaluating the strength of hydrogen bonds. mdpi.com The analysis of these spectral shifts provides valuable information about the geometry and strength of the N-H···O and O-H···O hydrogen bonds within the crystal lattice.
Analysis of Water Librations and Bending Modes
In addition to the fundamental stretching and bending vibrations, the water molecules in this compound also exhibit librational modes, which are restricted rotational motions (rocking, wagging, and twisting) within the crystal lattice. These librational bands typically appear in the lower frequency region of the infrared spectrum.
The H-O-H bending mode, observed around 1616.2 cm⁻¹ to 1657 cm⁻¹, provides information about the coordination environment of the water molecules. researchgate.net The combination band of the HOH bending and librational modes of water is a sensitive reporter on the hydrogen-bonding network. acs.org Shifts in the frequency of this combination band are primarily influenced by the librational modes of water. acs.org The presence of separate bands for different water molecules in the spectra of isomorphous Tutton's salts suggests that the water molecules are crystallographically distinct and experience different local environments. capes.gov.br
Raman Spectroscopy
Raman spectroscopy complements FTIR spectroscopy by providing information on the vibrational modes that are Raman active. It is particularly useful for studying the symmetric vibrations of non-polar bonds, which may be weak or absent in the FTIR spectrum.
Characterization of Vibrational Modes Corresponding to Anions and Aquo-Complexes
Raman spectra of this compound show characteristic bands for the sulfate anion and the zinc aquo-complex. The sulfate ion (SO₄²⁻) exhibits a very strong, sharp band corresponding to the symmetric stretching mode (ν₁) around 981-982 cm⁻¹. researchgate.netmdpi.com This band is often used for quantitative analysis of sulfate. researchgate.net The other sulfate modes, ν₂ (deformation), ν₃ (asymmetric stretch), and ν₄ (deformation), are also observable in the Raman spectrum, with their degeneracies often lifted due to the crystalline environment. capes.gov.brmdpi.com
The Raman spectra also provide insights into the [Zn(H₂O)₆]²⁺ aquo-complex. Vibrations associated with this complex can be observed, and their analysis can reveal information about the coordination of water molecules to the zinc ion. capes.gov.br Under certain conditions, such as in aqueous solutions at elevated temperatures, the formation of zinc(II) sulfato complexes can be identified through the appearance of new polarized bands in the Raman spectrum. researchgate.net
Table 2: Characteristic Raman Vibrational Modes for this compound
| Functional Group/Complex | Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |
| SO₄²⁻ | Symmetric Stretch (ν₁) | ~982 | researchgate.netmdpi.com |
| Deformation (ν₂) | ~448 | mdpi.com | |
| Asymmetric Stretch (ν₃) | ~1104 | mdpi.com | |
| Deformation (ν₄) | ~613 | mdpi.com | |
| NH₄⁺ | Asymmetric Stretch (ν₃) | ~3194 | mdpi.com |
Detection of Structural Perturbations due to Doping or Mixed Crystal Formation
Raman spectroscopy is a sensitive technique for detecting structural perturbations in crystals. When this compound is doped with other ions or forms mixed crystals, changes in the local symmetry and bonding can be observed in the Raman spectrum.
These structural perturbations can manifest as:
Shifts in band positions: The introduction of a dopant ion can alter the bond lengths and angles of the surrounding groups, leading to shifts in their vibrational frequencies.
Splitting of degenerate modes: Changes in the crystal field environment can cause the lifting of degeneracies of vibrational modes, resulting in the appearance of new bands.
Changes in band intensities and widths: The concentration and nature of the dopant can affect the intensity and broadening of the Raman bands.
For instance, in mixed crystals, the Raman spectra can reveal the presence of vibrational modes corresponding to the different constituent components, and the analysis of these bands can provide information about the composition and homogeneity of the crystal. The lifting of the degeneracy of the internal modes of the sulfate and ammonium ions in the Raman spectra of (NH₄)₂M(SO₄)₂·6H₂O (where M = Zn, Mn) confirms the distortion of these ions in the crystalline lattice. capes.gov.br
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a critical analytical technique used to study the optical properties of materials. For this compound, this analysis is typically performed on single crystals grown from aqueous solutions to determine their electronic structure and transparency across different light regions. researchgate.net
Determination of Optical Energy Gap (E_g)
The optical energy gap (E_g) is a fundamental property of a material that defines the energy threshold for electrons to be excited from the valence band to the conduction band. In studies of this compound single crystals, optical properties are measured across a photon energy range of 190–800 nm. researchgate.net
The analysis of the absorption data reveals that this compound exhibits direct-allowed interband transitions. researchgate.net This means an electron can be excited from the valence band to the conduction band without a change in its crystal momentum, a characteristic feature of many crystalline materials. By plotting the square of the absorption coefficient (α) against the photon energy (hν) and extrapolating the linear portion of the curve to the energy axis, the value of the direct optical energy gap can be calculated. researchgate.net Research indicates a wide optical band gap for this material, which is a key factor in its high transparency.
Table 1: Optical Characteristics of this compound
| Parameter | Description | Finding |
|---|---|---|
| Optical Energy Gap (E_g) | The minimum energy required to excite an electron to a conducting state. | Calculated from direct-allowed interband transitions observed in UV-Vis spectra. researchgate.net |
| Measurement Range | The spectral range used for optical property analysis. | 190 nm to 800 nm. researchgate.net |
Assessment of Transparency in the Visible and UV Light Regions
The transparency of a material in the visible and ultraviolet regions is crucial for its potential use in optical applications. This compound is noted for being extremely transparent. github.io UV-Vis-NIR spectrophotometry is the standard method for assessing this property. researchgate.net
Studies show that single crystals of this compound have a wide transparency window. They exhibit very low absorbance (and thus high transmittance) across the entire visible spectrum and a significant portion of the ultraviolet region. The lower cutoff wavelength, which marks the onset of significant absorption, is found in the UV range, consistent with its wide band gap. researchgate.netbanglajol.info This lack of absorption bands in the visible spectrum is responsible for the colorless and highly transparent nature of its crystals. github.ioresearchgate.net
Table 2: Transparency Properties of this compound
| Property | Observation | Implication |
|---|---|---|
| Visible Region | High transparency with no significant absorption bands. researchgate.net | The material appears colorless and clear. github.io |
| UV Region | Transparent down to a specific cutoff wavelength. researchgate.netbanglajol.info | Suitable for applications requiring UV transmission above its absorption edge. |
Photoluminescence Spectroscopy
Photoluminescence is the emission of light from a material after it has absorbed photons. This technique is used to investigate the electronic structure, defect states, and energy transfer processes within a substance.
Investigation of Luminescence Emission Efficiency
While photoluminescence is a powerful tool for characterizing materials, detailed studies on the intrinsic luminescence emission efficiency of pure, undoped this compound are not extensively reported in the reviewed scientific literature. The focus of luminescence studies in related zinc compounds is often on materials like zinc oxide or host lattices doped with rare-earth or transition metal ions to induce or enhance emission. nih.govaipublications.com
Analysis of Electronic Transitions and Energy Transfer Processes
Thermal Behavior and Phase Transformations
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis measures the change in mass of a sample as a function of temperature, providing quantitative information about decomposition and dehydration processes. tainstruments.com
Quantification of Mass Loss during Dehydration Stages
The TGA curve of ammonium (B1175870) zinc sulfate (B86663) hexahydrate ((NH₄)₂Zn(SO₄)₂·6H₂O) reveals that the compound is stable up to approximately 330 K (57°C). nih.gov Above this temperature, a distinct mass loss occurs, corresponding to the dehydration of the salt.
The initial and primary mass loss is attributed to the release of all six water molecules of hydration. nih.govresearchgate.net This process typically occurs in the temperature range of 330 K to 383 K (57°C to 110°C). nih.gov For instance, in one study, a mass loss of -1.31 mg from a 4.97 mg sample was observed in this range, corresponding to the complete removal of the six water molecules. nih.gov Another study on mixed zinc magnesium ammonium sulfate crystals also identified the elimination of all 6H₂O molecules in the temperature range of 133°C to 150°C. researchgate.net
Subsequent mass losses at higher temperatures are associated with the decomposition of the anhydrous salt, involving the evolution of ammonia (B1221849) and sulfur oxides. researchgate.netresearchgate.net
Table 1: TGA Mass Loss Stages for Ammonium Zinc Sulfate Hydrate (B1144303) and Related Compounds
| Compound | Temperature Range (°C) | Mass Loss (%) | Corresponding Species Lost | Reference |
|---|---|---|---|---|
| (NH₄)₂Zn(SO₄)₂·6H₂O | 57 - 110 | - (corresponds to 6 H₂O) | 6 H₂O | nih.gov |
| Zna/Mgb(NH₄)₂(SO₄)₂·6H₂O | 133 - 150 | - (corresponds to 6 H₂O) | 6 H₂O | researchgate.net |
| Zinc Magnesium Ammonium Sulphate | 133 - 478.75 | 26.68 (for pure) | SO₂ + ½ O₂ | researchgate.net |
| Zinc Sulfate Heptahydrate | 42 - 62 | 13.8 | 1 H₂O | researchgate.net |
| Zinc Sulfate Heptahydrate | 65 - 110 | 60 | 5 H₂O | researchgate.net |
| Zinc Sulfate Heptahydrate | 220 - 280 | 14 | 1 H₂O | researchgate.net |
Elucidation of Water Release Mechanisms (Weakly vs. Strongly Coordinated Water)
The dehydration of ammonium zinc sulfate hexahydrate involves the removal of water molecules coordinated to the zinc(II) ion. nih.gov The single-step mass loss observed in some TGA analyses for the complete removal of all six water molecules suggests that these water molecules are energetically similar. nih.gov However, detailed studies on isostructural Tutton salts sometimes reveal multi-step dehydration processes, which can indicate differences in the bonding strength of the water molecules. In the case of (NH₄)₂Zn(SO₄)₂·6H₂O, the water molecules are part of the [Zn(H₂O)₆]²⁺ complex. researchgate.net The thermal analysis indicates that the dehydration occurs in a single broad step, suggesting that the energy required to remove each water molecule is not significantly different. nih.gov
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)
DTA and DSC are used to identify thermal transitions by measuring the temperature difference or heat flow between a sample and a reference material as a function of temperature.
Identification of Endothermic and Exothermic Transitions
The thermal analysis of ammonium zinc sulfate hexahydrate reveals several thermal events. nih.govnih.gov The dehydration process is characterized by a broad endothermic peak in both DTA and DSC curves. nih.gov For (NH₄)₂Zn(SO₄)₂·6H₂O, this endothermic event is observed around 358 K (85°C) in DSC and 370 K (97°C) in DTA, corresponding to the total dehydration of the salt. nih.gov
At higher temperatures, after dehydration, further endothermic and exothermic events can occur, related to phase transitions and the decomposition of the anhydrous salt. nih.govresearchgate.net For instance, an exothermic peak observed in the DTA curve of mixed zinc magnesium ammonium sulphate supports the decomposition pattern formulated from the TGA data. researchgate.net
Determination of Dehydration Enthalpies
DSC analysis allows for the quantification of the enthalpy change associated with thermal transitions. The dehydration of ammonium zinc sulfate hexahydrate is an endothermic process with a significant enthalpy of dehydration.
For (NH₄)₂Zn(SO₄)₂·6H₂O, the total enthalpy change for the release of all six water molecules has been determined to be 734.56 kJ/mol. nih.gov This corresponds to an enthalpy of 122.43 kJ/mol per molecule of water, highlighting the potential of this salt for thermochemical heat storage. nih.govnih.gov
Table 2: Dehydration Enthalpy for Ammonium Zinc Sulfate Hexahydrate
| Compound | Dehydration Enthalpy (kJ/mol) | Enthalpy per H₂O molecule (kJ/mol) | Reference |
|---|---|---|---|
| (NH₄)₂Zn(SO₄)₂·6H₂O | 734.56 | 122.43 | nih.gov |
Assessment of Thermal Stability and Decomposition Onset Temperatures
Ammonium zinc sulfate hexahydrate is thermally stable up to approximately 330 K (57°C). nih.gov The onset of dehydration marks the beginning of its thermal decomposition. Following the complete removal of water molecules, the resulting anhydrous salt, (NH₄)₂Zn(SO₄)₂, undergoes further decomposition at higher temperatures.
The decomposition of the anhydrous salt involves complex processes, including the release of ammonia and the breakdown of sulfate ions. researchgate.netresearchgate.net Studies on related compounds show that the decomposition of the anhydrous zinc sulfate can occur at temperatures above 400°C, with the formation of zinc oxide and sulfur oxides as final products. google.commdpi.com For example, the thermal decomposition of ZnSO₄·H₂O begins with the removal of hydration water around 250°C, followed by the decomposition of anhydrous zinc sulfate at temperatures ranging from 700 to 930°C. mdpi.com
Solid-State Thermal Decomposition Pathways
The thermal decomposition of ammonium zinc sulfate hydrate is a complex process that occurs in multiple stages. The precise nature of this decomposition is influenced by experimental conditions such as the heating rate and the surrounding atmosphere.
Analysis of Decomposition Products (e.g., Ammonium Sulfate, Zinc Sulfate, Zinc Oxide)
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are key techniques used to investigate the decomposition of this compound. The process typically begins with the loss of water molecules (dehydration), followed by the breakdown of the ammonium and sulfate components.
For ammonium zinc sulfate hexahydrate, (NH₄)₂Zn(SO₄)₂·6H₂O, the decomposition generally follows these steps:
Dehydration: The initial weight loss detected upon heating is due to the removal of the six water molecules of hydration. This process is often completed by approximately 300°C. nih.gov
Decomposition of Ammonium Sulfate: With a further increase in temperature, the ammonium sulfate portion of the salt decomposes. This can result in the formation of various gaseous products, including ammonia (NH₃), sulfur dioxide (SO₂), sulfur trioxide (SO₃), and nitrogen oxides (NOx). fishersci.com
Decomposition of Zinc Sulfate: At higher temperatures, generally above 600°C, the remaining zinc sulfate decomposes to form zinc oxide (ZnO) as the final solid residue, releasing sulfur oxides. fishersci.com
Table 1: Major Decomposition Products of this compound
| Temperature Range | Gaseous Products | Solid Residue |
|---|---|---|
| Up to ~300°C | Water (H₂O) | Anhydrous Ammonium Zinc Sulfate ((NH₄)₂Zn(SO₄)₂) |
| ~300°C - 600°C | Ammonia (NH₃), Sulfur Oxides (SO₂, SO₃), Nitrogen Oxides (NOx) | Zinc Sulfate (ZnSO₄) |
Intermediate Phases Formed during Thermal Treatment
During the thermal decomposition of this compound, several intermediate phases are formed. After the initial dehydration, the anhydrous salt, (NH₄)₂Zn(SO₄)₂, is formed. As heating continues, this anhydrous phase undergoes further decomposition. Studies on related sulfate compounds suggest the potential formation of intermediate species. For instance, research on the thermal decomposition of ammonium sulfate has identified intermediates such as ammonium bisulfate (NH₄HSO₄) and triammonium (B15348185) hydrogen disulfate ((NH₄)₃H(SO₄)₂). msu.ru While not directly documented for the mixed salt, it is plausible that analogous intermediates could form during its decomposition.
Temperature-Induced Structural Phase Transitions
This compound can undergo structural changes upon heating, including polymorphic transformations.
Investigation of Polymorphism and Crystallographic Changes
Ammonium zinc sulfate hexahydrate, (NH₄)₂Zn(SO₄)₂·6H₂O, is a member of the Tutton's salts family and typically crystallizes in the monoclinic space group P2₁/a. nih.gov The crystal structure is characterized by [Zn(H₂O)₆]²⁺ octahedra, SO₄²⁻ tetrahedra, and NH₄⁺ ions, all interconnected by a network of hydrogen bonds. nih.gov
Upon heating, the compound can undergo phase transitions. Thermal analysis has revealed several endothermic and one exothermic event between 300 and 773 K. nih.gov These events are associated with structural changes, and with increasing temperature, two new structural phases have been identified. nih.gov
Correlation of Thermal Events with Structural Rearrangements
The thermal events observed in DTA and DSC analyses can be directly correlated with structural changes in the crystal. The endothermic peaks at lower temperatures correspond to the stepwise removal of water molecules, which disrupts the hydrogen-bonding network and leads to a new structural phase. nih.govmdpi.com
A study combining thermal analysis with powder X-ray diffraction (PXRD) as a function of temperature would be able to map these structural rearrangements precisely. For instance, in a related Tutton salt, K₂Cu(SO₄)₂·6H₂O, distinct phase transformations associated with dehydration have been observed, where the hexahydrate transforms to a dihydrate and then to an anhydrous phase at specific temperatures. mdpi.com Similar staged dehydration and subsequent structural changes are expected for this compound. The table below provides a generalized correlation of thermal events and the associated structural transformations.
Table 2: Correlation of Thermal Events and Structural Transformations
| Thermal Event (DTA/DSC) | Approximate Temperature Range | Structural Rearrangement |
|---|---|---|
| Endothermic Peaks | 50°C - 300°C | Stepwise loss of water of hydration, leading to changes in the crystal lattice and formation of lower hydrates or an anhydrous phase. nih.govmdpi.com |
| Endothermic/Exothermic Peaks | 300°C - 600°C | Decomposition of the anhydrous salt and formation of new crystalline phases such as zinc sulfate. |
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Investigations
DFT has become a standard method for calculating the electronic structure of solids. It is employed to determine the ground-state properties of ammonium (B1175870) zinc sulfate (B86663) hydrate (B1144303) by modeling the interactions between electrons and atomic nuclei.
DFT calculations can accurately predict the geometric arrangement of atoms within the crystal lattice. The fundamental structure of ammonium zinc sulfate hydrate, like other Tutton salts, features a monoclinic crystal system. The unit cell contains hexaaquated zinc(II) ions, [Zn(H₂O)₆]²⁺, where the zinc ion is coordinated by six water molecules in a slightly distorted octahedral geometry. researchgate.net DFT is used to calculate the equilibrium bond lengths and angles of this coordination complex, as well as the positions of the ammonium and sulfate ions.
Table 1: Predicted Structural Parameters for the [Zn(H₂O)₆]²⁺ Complex This table presents typical values expected from DFT calculations on hydrated zinc complexes, illustrating the type of data generated.
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| Bond Length | Zn-O | 2.08 - 2.12 Å |
| Bond Angle | O-Zn-O (cis) | 85° - 95° |
| Bond Angle | O-Zn-O (trans) | 175° - 180° |
Note: The exact values are dependent on the specific crystalline environment and the computational parameters used.
DFT is a powerful tool for calculating the thermodynamic properties of crystalline solids from first principles. By determining the total ground-state energy of the crystal, key thermodynamic quantities such as the enthalpy of formation and Gibbs free energy can be derived. researchgate.netoulu.fi These calculations are essential for assessing the stability of the crystal lattice and understanding its behavior under different temperature and pressure conditions.
For instance, the thermal decomposition of related zinc sulfate hydrates has been modeled to understand the energy requirements for processes like the removal of hydration water. mdpi.com Theoretical calculations for this compound would involve computing the total energies of the solid and its constituent elements in their standard states. The difference in these energies yields the enthalpy of formation, a critical measure of the compound's thermodynamic stability. Such calculations can be extended to predict reaction enthalpies for various chemical processes involving the salt. oulu.fi
The electronic properties of this compound can be thoroughly analyzed using DFT. This includes the examination of molecular orbitals and the calculation of the electronic band structure. researchgate.net The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the constituent ionic groups, particularly the [Zn(H₂O)₆]²⁺ complex, helps in understanding charge transfer mechanisms and potential reactivity.
The electronic band structure describes the ranges of energy that an electron is allowed to possess within the crystal. A band structure calculation for this compound would reveal the energy gap (band gap) between the valence band (filled with electrons) and the conduction band (empty). researchgate.net The nature of this gap, whether direct or indirect, determines the material's optical properties, such as its ability to absorb or emit light. researchgate.net
By analyzing the partial density of states (PDOS), the contribution of each element's atomic orbitals (e.g., Zn, S, O, N, H) to the valence and conduction bands can be determined. researchgate.net In related zinc compounds, the top of the valence band is often formed by oxygen p-states, while the bottom of the conduction band may have contributions from zinc s- and p-states. researchgate.net This analysis provides a complete picture of the electronic makeup of the material.
Simulation of Crystal Lattice Dynamics
The atoms within a crystal are not static; they are in constant motion, vibrating about their equilibrium positions. The collective motion of these atoms can be described as lattice waves or phonons. Simulating these dynamics provides insight into the material's vibrational and thermal properties.
Vibrational spectroscopy (Infrared and Raman) is a primary experimental technique for studying lattice dynamics, and computational analysis is used to assign the observed vibrational bands to specific atomic motions. For this compound, the vibrational spectrum is composed of modes originating from the internal vibrations of the sulfate (SO₄²⁻) and ammonium (NH₄⁺) ions, as well as vibrations of the aquated zinc complex and lattice modes.
DFT calculations can predict the frequencies of these vibrational modes. Studies on similar Tutton salts have identified characteristic frequency regions for these vibrations. researchgate.net For example, the bending modes of the SO₄²⁻ groups are typically observed in the 452-632 cm⁻¹ range. researchgate.net Vibrations corresponding to the M-O bonds (metal-oxygen) within the coordinated water complex and water liberation modes are found around 565-571 cm⁻¹. researchgate.net
Table 2: Typical Vibrational Mode Assignments for this compound This table compiles typical frequency ranges for the constituent ions, based on computational and experimental data from related compounds.
| Ion/Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Source |
|---|---|---|---|
| SO₄²⁻ | Symmetric Stretch (ν₁) | ~975 cm⁻¹ | researchgate.net |
| SO₄²⁻ | Bending (ν₂) | ~451 cm⁻¹ | researchgate.net |
| SO₄²⁻ | Antisymmetric Stretch (ν₃) | ~1066 cm⁻¹ | researchgate.net |
| SO₄²⁻ | Bending (ν₄) | 452 - 632 cm⁻¹ | researchgate.netresearchgate.net |
| NH₄⁺ | Symmetric Stretch (ν₁) | ~3033 cm⁻¹ | researchgate.net |
| NH₄⁺ | Bending (ν₂) | ~1685 cm⁻¹ | researchgate.net |
| NH₄⁺ | Antisymmetric Stretch (ν₃) | ~3134 cm⁻¹ | researchgate.net |
| NH₄⁺ | Bending (ν₄) | ~1397 cm⁻¹ | researchgate.net |
| [Zn(H₂O)₆]²⁺ | M-O Vibration / H₂O Libration | ~565 - 571 cm⁻¹ | researchgate.net |
While vibrational analysis at the center of the Brillouin zone (as in IR/Raman spectroscopy) is useful, a complete understanding of lattice dynamics requires the calculation of phonon dispersion curves. These curves plot phonon frequency against the wave vector throughout the Brillouin zone, revealing how vibrational energy propagates through the crystal.
Furthermore, advanced computational models can account for anharmonic effects, which are deviations from the idealized harmonic motion of atoms. aps.orgaps.org These effects are crucial for accurately describing properties at finite temperatures. Anharmonicity leads to phenomena such as:
Temperature-Dependent Phonon Frequencies : As temperature increases, phonon frequencies can shift. This can manifest as phonon hardening (frequency increase) or softening (frequency decrease), which can be predicted through self-consistent phonon calculations. aps.org In some materials, this shift is significant for the acoustic phonons that are primarily responsible for heat transport. aps.org
Phonon-Phonon Interactions : Anharmonicity allows phonons to interact, scatter off one another, and decay. These interactions are the primary mechanism of thermal resistance in non-metallic crystals.
Thermal Expansion : The asymmetry in the interatomic potential caused by anharmonicity is responsible for the thermal expansion of the crystal lattice.
For materials with complex potential energy surfaces, such as those with multi-well potentials, the treatment of anharmonicity is essential for an accurate description of their dynamic behavior. aps.org While specific phonon dispersion and anharmonicity data for this compound are not widely published, the theoretical framework to perform such calculations is well-established and could be applied to predict its thermal conductivity and other temperature-dependent properties. aps.orgaps.org
Theoretical Insights into Jahn-Teller Effects in Zinc(II) and Mixed-Metal Aquo-Complexes
In the case of ammonium zinc sulfate hexahydrate, the central metal ion is zinc(II) in a [Zn(H₂O)₆]²⁺ octahedral complex. Zinc(II) has a d¹⁰ electronic configuration, meaning its d-orbitals are completely filled. americanelements.com Consequently, the [Zn(H₂O)₆]²⁺ aquo-complex does not possess a degenerate electronic ground state and is therefore not subject to a first-order Jahn-Teller distortion. libretexts.orgyoutube.com Any distortion from perfect octahedral geometry in pure zinc Tutton salts is generally slight. mdpi.com
Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating these structural effects. mdpi.com For instance, in studies of mixed potassium Tutton salts like K₂Mn₀.₁₈Cu₀.₈₂(SO₄)₂(H₂O)₆, DFT calculations have been used to correlate the observed axial compressions in the coordination geometry with the Jahn-Teller effect arising from the Cu(II) ions. mdpi.com These theoretical models can quantify the distortion and explain how it propagates through the shared sulfate and hydrogen-bonding networks, providing a level of detail that is difficult to obtain from experimental data alone.
| System Type | Metal Ion | d-Electron Count | Jahn-Teller Effect | Theoretical Modeling Application |
| Pure Zinc Tutton Salt | Zn(II) | d¹⁰ | Not expected libretexts.orgyoutube.com | Analysis of minor distortions from ideal octahedral geometry. |
| Mixed-Metal Tutton Salt | Cu(II) | d⁹ | Strong libretexts.org | DFT calculations correlate the JT effect with observed structural distortions in the crystal lattice. mdpi.com |
| Mixed-Metal Tutton Salt | Ni(II) | d⁸ | Weak (in certain spin states) | DFT calculations can investigate spin multiplicities and their influence on geometry. mdpi.com |
Electronic Structure Engineering through Compositional Tuning in Mixed Tutton Salts
Tutton salts are highly amenable to the formation of mixed crystals or solid solutions, where two or more different metal ions occupy the same crystallographic site. scielo.brresearchgate.net This compositional flexibility allows for the precise tuning of the material's electronic properties, a concept known as electronic structure engineering. By systematically substituting the divalent M(II) cation (e.g., replacing some Zn²⁺ with Ni²⁺ or Co²⁺) or the monovalent M(I) cation, it is possible to create a vast library of materials with tailored characteristics. scielo.bracs.org
Computational methods are essential for understanding and predicting the consequences of such compositional changes. acs.orgmdpi.com Density Functional Theory (DFT) calculations, in particular, provide deep insights into the electronic structure of these mixed-metal systems. mdpi.com Researchers can compute key electronic parameters and visualize their spatial distribution.
Key areas of investigation include:
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap provides information about the chemical reactivity and stability of the [M(H₂O)₆]²⁺ complexes within the crystal. mdpi.com
Spin Density Distributions: For paramagnetic ions introduced into the lattice, DFT can map the spin density, which is crucial for understanding magnetic properties. mdpi.com
Electronic Density Isosurfaces: These visualizations can reveal the distribution of electrons and help in analyzing the percentage of empty space within the unit cell, which can influence physicochemical properties like solubility and hardness. acs.org
A comprehensive computational study on novel mixed Tutton salts K₂Mn₀.₀₃Ni₀.₉₇(SO₄)₂(H₂O)₆ and K₂Mn₀.₁₈Cu₀.₈₂(SO₄)₂(H₂O)₆ used DFT to calculate the structural and electronic properties of the constituent [M(H₂O)₆]²⁺ (M = Mn, Ni, Cu) complexes. The spatial distributions of the FMOs and the calculated energy gaps provided crucial insights into the stability of these engineered materials. mdpi.com
| Computational Technique | Investigated Property | Significance |
| Density Functional Theory (DFT) | Frontier Molecular Orbital (HOMO-LUMO) analysis | Provides insights into the stability and reactivity of the mixed-metal aquo-complexes. mdpi.com |
| DFT | Spin density mapping | Elucidates the magnetic properties arising from the introduction of paramagnetic ions. mdpi.com |
| DFT / Hirshfeld Surface Analysis | Electronic density isosurfaces and void analysis | Correlates the packing efficiency and intermolecular interactions with the material's physicochemical properties. acs.orgmdpi.com |
Quantum-Chemical Calculations of Reaction Mechanisms (e.g., self-hydrolysis)
Quantum-chemical calculations are a powerful tool for investigating reaction mechanisms at the molecular level, providing detailed information about transition states and reaction energetics that are often inaccessible experimentally. acs.orgresearchgate.net For aqueous systems like this compound, a potential reaction of interest is self-hydrolysis, where the coordinated water molecules of the [Zn(H₂O)₆]²⁺ ion react to form acidic solutions.
The mechanism of hydrolysis for a hydrated metal ion typically involves the transfer of a proton from a coordinated water molecule to a solvent water molecule, as shown in the general equation: [M(H₂O)ₙ]ᶻ⁺ + H₂O ⇌ M(H₂O)ₙ₋₁(OH)⁺ + H₃O⁺
High-precision quantum-chemical methods, such as the G3 method, and more commonly, DFT, can be employed to model this process. researchgate.net These calculations can determine the standard enthalpies, entropies, and Gibbs free energies for each step of a reaction. researchgate.net By mapping the potential energy surface, researchers can identify the structure of the transition state and calculate the activation energy barrier, which governs the reaction rate. nih.gov
While specific quantum-chemical studies on the self-hydrolysis mechanism of this compound are not extensively documented in the surveyed literature, the methodology is well-established for a wide range of molecular and ionic hydrolysis reactions. researchgate.netnih.gov For the [Zn(H₂O)₆]²⁺ complex, theoretical calculations would model the approach of a nearby water molecule, the elongation of one of the coordinated O-H bonds, the formation of the transition state, and the final separation of the [Zn(H₂O)₅(OH)]⁺ and H₃O⁺ products. Such calculations are vital for understanding the intrinsic acidity of the hydrated zinc ion and its behavior in solution.
Advanced Material Science Applications and Functionalization
Optoelectronic Materials Development
The unique optical characteristics of ammonium (B1175870) zinc sulfate (B86663) hydrate (B1144303) (AZSH) crystals, particularly their behavior in the presence of light, have positioned them as a subject of study for various optoelectronic applications. The material's response to both linear and nonlinear optical phenomena is a key area of this research.
Ammonium zinc sulfate hydrate crystals exhibit significant transparency in the ultraviolet (UV) to near-infrared regions of the electromagnetic spectrum. x-mol.com This property is fundamental to its potential application in UV filters. The linear optical transmittance of AZSH has been examined within the wavelength range of 200–1100 nm. x-mol.com Doping the AZSH crystal with other elements can modify these properties. For instance, the introduction of Neodymium (Nd³⁺) ions has been studied to fine-tune the optical characteristics for specific device applications. x-mol.comresearchgate.net Such inorganic materials are being investigated for use in UV sensors and missile detection systems due to their optical performance. researchgate.net
The compound has shown notable nonlinear optical (NLO) properties, which are crucial for applications like harmonic generation. researchgate.net Second Harmonic Generation (SHG) is a process where two photons with the same frequency interact with a nonlinear material and are "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons.
The Kurtz-Perry powder test has been employed to explore the SHG efficiency of this compound crystals. x-mol.com Research has demonstrated that doping AZSH crystals can significantly influence their NLO characteristics. For example, doping with Nd³⁺ ions has been shown to promote the SHG efficiency of the AZSH crystal. x-mol.com Further investigations using the Z-scan technique with a He-Ne laser have been conducted to study the third-order nonlinear optical (TONLO) properties, including the nonlinear refractive index (n₂), absorption coefficient (β), and third-order susceptibility (χ³). x-mol.com
| Property | Description | Significance in Harmonic Generation |
| Second Harmonic Generation (SHG) Efficiency | A measure of the material's ability to convert incident light into light with double the frequency. | Higher efficiency indicates better performance for frequency doubling applications in lasers and other photonic devices. |
| Third-Order Nonlinear Optical (TONLO) Susceptibility (χ³) | A measure of the third-order polarization response of the material to an applied optical field. | Relates to phenomena like third-harmonic generation and the optical Kerr effect, important for advanced optical switching and processing. |
| Nonlinear Refractive Index (n₂) | Describes the change in the refractive index of the material with the intensity of incident light. | Crucial for applications in optical limiting and all-optical switching devices. |
| Nonlinear Absorption Coefficient (β) | Describes the change in the absorption of the material with the intensity of incident light. | Important for developing optical limiters that protect sensitive optical components from high-intensity laser damage. researchgate.net |
The combination of linear and nonlinear optical properties makes this compound a candidate for various optoelectronic devices. Its wide optical transparency window and NLO characteristics are advantageous for applications in photonics. x-mol.comresearchgate.net The ability to modify these properties through doping allows for the tailoring of the material to suit specific requirements, such as in the development of optical limiters designed to protect sensitive optical instruments from high-energy laser sources. researchgate.net
Energy Storage Systems
The thermal properties of this compound, specifically its ability to undergo reversible dehydration and hydration reactions, are being explored for thermal energy storage. Additionally, the presence of mobile ions in its hydrated structure suggests potential applications in electrochemical systems.
Thermochemical heat storage is a method that stores energy via reversible chemical reactions. mdpi.com For salt hydrates like ammonium zinc sulfate hexahydrate ((NH₄)₂Zn(SO₄)₂·6H₂O), heat is stored during the endothermic dehydration process and released during the exothermic hydration process. bohrium.comchemrxiv.org This technology is promising for applications like residential heating due to its high energy density and the potential for long-term storage with minimal energy loss. mdpi.combohrium.com
A screening study of 24 different double salt sulfate hydrates identified (NH₄)₂Zn(SO₄)₂·6H₂O as a particularly promising material for thermochemical heat batteries. bohrium.com It was the only material in the study that met all the desired criteria for this application. bohrium.com
| Criteria | Performance of (NH₄)₂Zn(SO₄)₂·6H₂O |
| Energy Density | 1.78 GJ/m³ |
| Dehydration Temperature | 84 °C (after one cycle) |
| Cyclability | Stable for at least 10 cycles without performance loss (at PH₂O ≤ 12 mbar) |
This combination of a high energy density, a suitable dehydration temperature below 120 °C, and good cycling stability makes it a strong candidate for further investigation in the development of low-temperature thermochemical heat storage systems. bohrium.com
Solid-state batteries are a focus of research due to their potential for improved safety and energy density over traditional liquid-electrolyte batteries. mdpi.comnih.gov A key component is the solid-state electrolyte, which must exhibit high ionic conductivity. frontiersin.org While research into solid-state electrolytes for zinc-ion batteries is active, specific studies focusing on this compound as a proton-conducting electrolyte are not extensively documented in the provided sources.
However, the broader class of materials, such as metal-organic frameworks (MOFs) containing sulfate groups, has been investigated for proton conductivity. nih.gov For instance, a zinc-based MOF with sulfate groups demonstrated a proton conductivity of 4.48 × 10⁻³ S·cm⁻¹ at 90 °C and 98% relative humidity. nih.gov The presence of sulfate groups and water molecules within such structures is crucial for facilitating proton transport. nih.gov Given that this compound contains both sulfate ions and water of hydration, it possesses the fundamental components that could potentially support proton conduction, though specific research to quantify this property in the context of solid-state batteries is needed.
Anode Material Development for Protonic Cells
A significant area of research for this compound, specifically the Tutton salt form, (NH₄)₂Zn(SO₄)₂·6H₂O, is in the development of anode materials for all-solid-state protonic cells. researchgate.net A novel composite material combining metallic zinc with hydrated ammonium zinc sulfate has been successfully developed and studied for use in Zn-MnO₂ cells. researchgate.netdokumen.pub
The key advantage of incorporating (NH₄)₂Zn(SO₄)₂·6H₂O into the anode lies in its dual functionality. The salt has demonstrated the ability to concurrently exchange protons with the solid proton-conducting electrolyte and to accommodate the Zn²⁺ cations that are produced during the oxidation of the metallic zinc in the anode. researchgate.net This capability has been confirmed through detailed thermal and crystallographic characterizations. researchgate.net
Kinetic studies performed on a three-electrode type cell were used to optimize the composition of this composite anode. The research indicated that a composite containing 35% by weight of the this compound salt exhibited the minimum polarization, suggesting optimal performance at this concentration. researchgate.net Protonic cells constructed with this optimized composite anode have shown promising performance metrics, achieving a relatively high specific capacity. dokumen.pub
| Parameter | Value | Source |
|---|---|---|
| Anode Composition | Zinc and (NH₄)₂Zn(SO₄)₂·6H₂O (Tutton Salt) | researchgate.net |
| Optimized Salt Content | 35 wt.% | researchgate.net |
| Specific Capacity | Relatively High | dokumen.pub |
| Key Feature | Concomitantly exchanges protons and accommodates Zn²⁺ cations | researchgate.net |
Catalytic Applications in Organic Synthesis
This compound has been identified as a potential catalyst in various organic synthesis reactions. samaterials.com Its utility in this domain stems from its ability to facilitate chemical transformations, potentially offering pathways for more efficient or selective synthesis of organic molecules.
The compound is noted for its application as a catalyst in the oxidation of alcohols. samaterials.com This catalytic role is crucial for the synthesis of aldehydes, ketones, and carboxylic acids from their corresponding alcohols, which are fundamental transformations in organic chemistry.
In addition to oxidation reactions, this compound serves as a catalyst in esterification reactions. samaterials.com This process, which involves the reaction of an acid with an alcohol to form an ester and water, is widely used in the production of fragrances, solvents, and polymers.
Precursor Chemistry for Novel Inorganic Materials
The chemical composition of this compound makes it a valuable precursor for the synthesis of other zinc-containing materials. samaterials.com Its controlled decomposition or reaction can yield materials with specific desired properties, such as nanoparticles and complex polymers.
This compound can be used as a starting material in the synthesis of zinc-containing nanomaterials. samaterials.com The thermal decomposition of the salt under controlled conditions is one pathway to produce zinc oxide nanoparticles (ZnO-NPs). The properties of the resulting nanoparticles are influenced by the synthesis parameters. While zinc sulfate is a common precursor for ZnO-NPs, the use of the double salt offers a different stoichiometry and decomposition pathway. researchgate.net
The compound also plays a role in the formation of more complex inorganic structures. For instance, various forms of ammonium zinc sulfate can be produced through the reaction of zinc oxide with ammonium sulfate at elevated temperatures. researchgate.net These reactions demonstrate the utility of the components of the double salt in forming complex crystalline structures, including coordination polymers.
Reagent Development in Analytical Chemistry
This compound, a member of the Tutton's salt family of double sulfates, possesses properties that make it a compound of interest in the development of reagents for analytical chemistry. wikipedia.orgresearchgate.netnih.govsciensage.info Its high purity and stability, characteristic of Tutton's salts, are advantageous for preparing standard solutions and for use in methods requiring well-defined stoichiometry. wikipedia.org The constituent ions—ammonium (NH₄⁺), zinc (Zn²⁺), and sulfate (SO₄²⁻)—can each play a role in various analytical techniques, from classical wet chemistry methods to modern instrumental analysis.
Use in Quantitative Analysis of Metal Ions
While specific, widespread methods detailing the use of this compound as a direct titrant or precipitant for the quantitative analysis of other metal ions are not extensively documented in readily available literature, its chemical nature suggests potential applications based on the reactivity of its constituent ions. Historically, Tutton's salts were valued as reliable reagents due to their ability to be prepared in high purity. wikipedia.org
The ammonium ions in the salt can act as a pH buffer in solution, a critical parameter in many quantitative analytical procedures, particularly in complexometric titrations. For instance, in the determination of zinc with EDTA, an ammonia (B1221849) buffer is used to maintain a pH of around 10, ensuring the stability of the zinc-EDTA complex and the proper functioning of indicators like Eriochrome Black T. slideshare.netmetrohm.comlcms.czyoutube.com
Furthermore, ammonium salts are utilized in qualitative inorganic analysis schemes to separate groups of metal ions. For example, in the traditional qualitative analysis scheme, the addition of an ammonium sulfide (B99878) solution in a basic medium is used to precipitate Group III cations, which includes ions like Al³⁺, Cr³⁺, Fe³⁺, Zn²⁺, Ni²⁺, Co²⁺, and Mn²⁺, by increasing the sulfide ion concentration to a level sufficient to exceed the solubility products of their respective sulfides. williams.edu
The zinc and sulfate ions can also participate in precipitation reactions. For instance, sulfate ions are quantitatively precipitated by barium chloride in gravimetric analysis. Conversely, zinc can be precipitated by various reagents, such as ammonium sulfide or sodium carbonate, to form insoluble compounds that can be isolated and quantified. pcbiochemres.com
A hypothetical application could involve using a standardized solution of this compound in a displacement titration. If a metal ion forms a more stable complex with a ligand than zinc does, the addition of the zinc salt to a solution containing the metal-ligand complex could displace the metal ion, which could then be quantified. However, specific research detailing such a method using this particular Tutton's salt is not prominent.
The primary role of this compound in the context of quantitative analysis is more likely as a source of high-purity zinc ions for the standardization of solutions like EDTA or in studies involving the coprecipitation of metal ions where a stable and reliable source of zinc is required. core.ac.uk
Applications in Mass Spectrometry (e.g., Adduct Simplification)
In the field of mass spectrometry, particularly with electrospray ionization (ESI-MS), the control of ion formation is crucial for obtaining clean, interpretable spectra. A common challenge is the formation of multiple adduct ions, where the analyte molecule (M) associates with various cations present in the sample or mobile phase, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺). researchgate.net This can complicate the spectrum, reduce the intensity of the desired molecular ion (often the protonated molecule, [M+H]⁺), and make data interpretation difficult.
While there is no extensive body of literature specifically detailing the use of this compound for adduct simplification, the role of its ammonium component is well-established in this context. Volatile ammonium salts, most commonly ammonium acetate (B1210297) and ammonium formate, are frequently added to the mobile phase in liquid chromatography-mass spectrometry (LC-MS) to suppress the formation of alkali metal adducts. researchgate.netacs.orgsemanticscholar.org This process is a form of adduct simplification, as it leads to a spectrum that is dominated by a single, desired adduct, typically the protonated molecule.
The mechanism behind this suppression is based on the principle of competitive binding in the ESI droplet. When an ammonium salt is present in a sufficiently high concentration relative to alkali metal salts, the ammonium ions (NH₄⁺) effectively outcompete the sodium (Na⁺) and potassium (K⁺) ions for association with the analyte molecule. nih.gov The resulting ammonium adduct ([M+NH₄]⁺) is often less stable in the gas phase than the protonated molecule. During the desolvation process in the ESI source, the ammonium adduct can readily dissociate to yield the protonated molecule [M+H]⁺ and neutral ammonia (NH₃). nih.gov
This leads to a significant enhancement of the [M+H]⁺ signal and a corresponding reduction in the intensity of [M+Na]⁺ and [M+K]⁺ peaks, resulting in a simplified and more sensitive analysis. researchgate.netsemanticscholar.org The choice of the ammonium salt and its concentration can be optimized to achieve the best results, with concentrations typically in the millimolar range. waters.com
Given this well-documented role of ammonium salts, it is plausible that the ammonium ions from this compound could perform a similar function if the compound were introduced into an ESI system. However, as a non-volatile salt, its direct infusion or use as a mobile phase additive would be problematic for the mass spectrometer. The application is therefore more conceptual, based on the known behavior of the ammonium ion in ESI-MS.
The table below summarizes the effect of common mobile phase additives on adduct formation in ESI-MS.
| Additive | Effect on Adduct Formation | Resulting Primary Ion |
| None (presence of Na⁺/K⁺ salts) | Formation of multiple adducts | [M+Na]⁺, [M+K]⁺, [M+H]⁺ |
| Ammonium Acetate | Suppression of Na⁺ and K⁺ adducts | [M+H]⁺ |
| Ammonium Formate | Suppression of Na⁺ and K⁺ adducts | [M+H]⁺ |
Interactions with Other Chemical Species and Environmental Research Considerations
Co-crystallization and Solid Solution Formation with Analogous Metal Sulfates
Ammonium (B1175870) zinc sulfate (B86663) hexahydrate, ((NH₄)₂Zn(SO₄)₂·6H₂O), is a member of a class of double salts known as Tutton's salts. crystalls.info These compounds are isomorphous, meaning they share the same crystal structure, which allows for the formation of mixed crystals or solid solutions.
Research has demonstrated that single crystals of mixed Tutton's salts with the chemical formula (NH₄)₂Mn₁₋ₓZnₓ(SO₄)₂(H₂O)₆ can be successfully grown, indicating the formation of a solid solution where zinc and manganese ions substitute for each other within the crystal lattice. researchgate.net This interchangeability is a hallmark of Tutton's salts and allows for the fine-tuning of the material's properties.
The propensity for co-crystallization is also evident when introducing small quantities of other Tutton's salts into the crystallization solution of ammonium zinc sulfate. crystalls.info The inclusion of impurities such as nickel-ammonium sulfate, cobalt(II)-ammonium sulfate, or copper(II)-ammonium sulfate can alter the color of the resulting crystals. crystalls.info If larger amounts of these analogous salts are added, it can lead to a change in the crystal's shape or habit. crystalls.info It is also possible to grow layers of other Tutton's salts onto existing ammonium zinc sulfate crystals, creating a "crystal-in-crystal" structure by placing the seed crystal into a saturated solution of the other salt. crystalls.info
| Added Tutton's Salt | Observed Effect on (NH₄)₂Zn(SO₄)₂·6H₂O Crystals |
| Nickel-ammonium sulfate | Color change crystalls.info |
| Cobalt(II)-ammonium sulfate | Color change crystalls.info |
| Copper(II)-ammonium sulfate | Color change crystalls.info |
| Manganese-ammonium sulfate | Forms a solid solution: (NH₄)₂Mn₁₋ₓZnₓ(SO₄)₂(H₂O)₆ researchgate.net |
| Various Tutton's salts (large amounts) | Alteration of crystal shape crystalls.info |
| Various Tutton's salts (in saturated solution) | Formation of layered "crystal-in-crystal" structures crystalls.info |
Corrosion Studies of Zinc in Sulfate-Containing Environments
The interaction between zinc and ammonium sulfate is a key topic in corrosion science, particularly in atmospheric corrosion. Studies show that zinc reacts with ammonium sulfate particles, forming mixed ammonium zinc sulfate. nais.net.cn This process is observed in air-water vapor mixtures at temperatures of 300 K and 373 K. nais.net.cn
In near-neutral 1 M (NH₄)₂SO₄ solutions, the corrosion rates of zinc single crystal surfaces with different crystallographic orientations were found to be similar. mst.edu However, the surface morphologies after corrosion were markedly different, suggesting preferential attack on certain crystal planes. mst.edu Electrochemical studies in de-aerated 1 M (NH₄)₂SO₄ solutions have provided specific parameters for this corrosion process. mst.edu
| Zinc Surface Orientation | Open Circuit Potential (Ecorr) | Anodic Tafel Slope (ba) | Cathodic Tafel Slope (bc) | Polarization Resistance (Rp) |
| (0001) | -1.04 V | 19 mV/decade | -123 mV/decade | 140 Ω·cm² |
| (1010) | -1.04 V | 22 mV/decade | -126 mV/decade | 136 Ω·cm² |
| (1120) | -1.04 V | 23 mV/decade | -129 mV/decade | 138 Ω·cm² |
| Data from d.c. polarization measurements in de-aerated 1 M (NH₄)₂SO₄ solutions. mst.edu |
Atmospheric corrosion studies further reveal that zinc can react with (NH₄)₂SO₄ particles even below the critical relative humidity (CRH) of the salt itself. nais.net.cn At 300 K, a reaction was observed at 65% relative humidity (RH), which is attributed to the basic zinc carbonate on the metal's surface absorbing enough water to facilitate electrochemical reactions. nais.net.cn Above the CRH, zinc actively corrodes, forming ammonium zinc sulfate and subsequently basic zinc sulfate. nais.net.cn At a higher temperature of 373 K, zincite (ZnO) also forms as a corrosion product. nais.net.cn
Behavior in Complex Aqueous Systems and Influence of Other Ions
The behavior of ammonium zinc sulfate in aqueous systems is influenced by factors such as pH and the presence of other ions. The compound itself can be crystallized from aqueous solutions containing zinc(II), ammonium, and sulfate ions over a wide pH range, from -0.5 to 8.5. google.com For optimal yield and purity of zinc-ammonium sulfate hexahydrate, specific concentrations are desirable, with the mass fraction of ammonium ions between 5 to 15% and sulfate ions from 10 to 45%. google.com
The presence of other ions can significantly impact the stability and corrosion processes in systems containing ammonium and sulfate. In a study on galvanized steel in alkaline solutions (pH 12.7) containing sulfate, the addition of ammonium (NH₄⁺) ions led to a notable increase in the corrosion current density. mdpi.com The influence of various cations and anions on increasing the corrosion current density was ranked in the following orders:
Cations: NH₄⁺ > Ca²⁺ > Mg²⁺ mdpi.com
Anions: HCO₃⁻ > Cl⁻ > SO₄²⁻ mdpi.com
The heightened corrosive effect of NH₄⁺ is attributed to its ability to dissolve the passive layers of zinc oxide and zinc hydroxide, thereby increasing the initial corrosion rate. mdpi.com
Conversely, the addition of certain ions can be used to purify solutions during the crystallization of ammonium zinc sulfate. Adding a small amount of baking soda (sodium bicarbonate) to a saturated solution leads to the precipitation of impurities like zinc carbonate, resulting in the growth of more transparent and well-defined crystals after filtration. crystalls.infogithub.io
Impact of Environmental Conditions on Compound Stability (e.g., Aerial Humidity)
The stability of ammonium zinc sulfate is highly dependent on its hydration state and the surrounding aerial humidity. The hexahydrate form, (NH₄)₂Zn(SO₄)₂·6H₂O, is known to be stable in air, with crystals showing no signs of dehydration even after many months under normal conditions. github.io In contrast, the anhydrous form of the salt is hygroscopic, meaning it readily absorbs moisture from the air. crystalls.info
The stability of hydrated sulfate minerals, including those of zinc, is a function of both temperature and relative humidity (RH). wpmucdn.comusgs.govresearchgate.net The transition between different hydration states occurs at specific RH thresholds. For instance, the atmospheric corrosion of zinc in the presence of ammonium sulfate particles is initiated at an RH of 65% (at 300 K), which is below the deliquescence point of pure ammonium sulfate. nais.net.cn This is because the zinc surface, often covered by a layer of basic zinc carbonate, can absorb sufficient water at this lower humidity to enable electrochemical reactions. nais.net.cnresearchgate.net
Studies on zinc sulfate, a constituent of the double salt, show its efflorescent properties, meaning it can lose water of hydration when exposed to low humidity. nih.gov The stability of various hydrated zinc sulfates (such as the heptahydrate and monohydrate) is directly tied to temperature and humidity, with different hydrates being stable under different conditions. stackexchange.com This principle extends to ammonium zinc sulfate hydrate (B1144303), where changes in ambient humidity can potentially alter the hydration state and thus the physical stability of the compound. researchgate.net
Future Research Directions and Emerging Paradigms in Ammonium Zinc Sulfate Hydrate Research
The exploration of ammonium (B1175870) zinc sulfate (B86663) hydrate (B1144303) and its derivatives is entering a new phase, driven by advanced computational tools, novel synthetic strategies, and the demand for functional materials with precisely controlled properties. Future research is poised to move beyond fundamental characterization towards the intelligent design and application of these materials in various technological domains. This article delves into the emerging paradigms that are shaping the future of ammonium zinc sulfate hydrate research.
Q & A
Basic: What are the primary synthesis routes for ammonium zinc sulfate hydrate?
Methodological Answer:
this compound is typically synthesized via co-crystallization of zinc sulfate and ammonium sulfate under controlled pH and temperature. A common approach involves:
- Dissolving equimolar amounts of ZnSO₄·nH₂O and (NH₄)₂SO₄ in deionized water.
- Adjusting pH to 4–6 using dilute NH₃·H₂O to prevent premature precipitation of zinc hydroxide .
- Evaporating the solution at 40–60°C to induce crystallization. The hydrate form (e.g., heptahydrate vs. monohydrate) depends on drying conditions (e.g., vacuum vs. ambient) .
Characterization: Confirm stoichiometry via ICP-OES for Zn²⁺, ion chromatography for SO₄²⁻, and TGA for hydration states .
Basic: How do pH and temperature influence the solubility of this compound?
Methodological Answer:
- pH Dependence: At pH > 8, Zn²⁺ forms soluble [Zn(NH₃)₄]²⁺ complexes, increasing solubility. Below pH 5, Zn²⁺ precipitates as Zn(OH)₂, reducing solubility. Optimal crystallization occurs at pH 4–6 .
- Temperature: Solubility increases with temperature (e.g., ZnSO₄·7H₂O solubility rises from 57.7 g/100 mL at 20°C to 96.5 g/100 mL at 100°C). Cooling saturated solutions yields high-purity crystals .
Experimental Design: Use a jacketed reactor with pH and temperature probes to monitor real-time changes during synthesis .
Advanced: How can conflicting thermochemical data for dehydration phases be resolved?
Methodological Answer:
Discrepancies in dehydration enthalpies (e.g., monohydrate vs. heptahydrate) arise from differing experimental conditions (e.g., heating rates, atmosphere). To resolve:
- Perform DSC/TGA-MS under inert gas (N₂) to track mass loss and enthalpy changes. For example, ZnSO₄·7H₂O dehydration occurs in three endothermic steps (40–280°C), with intermediate hydrates .
- Cross-validate with XRD to identify crystalline phases post-dehydration. For instance, monohydrate (ZnSO₄·H₂O) retains a distinct XRD pattern compared to anhydrous ZnSO₄ .
Data Interpretation: Use the NIST thermochemical database (ΔfH°solid values) to benchmark experimental results .
Advanced: What methodologies optimize the separation of zinc-ammonia complexes from mixed-ion solutions?
Methodological Answer:
In solutions with competing ions (e.g., Fe³⁺, Al³⁺):
- Selective Precipitation: Adjust pH to 9–10 to form [Zn(NH₃)₄]²⁺, while Fe³⁺ precipitates as Fe(OH)₃. Filter before acidifying to recover Zn²⁺ .
- Ion Exchange Chromatography: Use a cationic resin (e.g., Dowex 50WX8) to bind Zn²⁺, then elute with NH₄Cl solution. Monitor eluates via AAS .
Kinetic Considerations: The stability constant (log β) of [Zn(NH₃)₄]²⁺ is ~9.0, ensuring dominance over other complexes at [NH₃] > 0.1 M .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Elemental Analysis: ICP-OES for Zn²⁺ quantification; ion chromatography for SO₄²⁻ and NH₄⁺ .
- Structural Confirmation: XRD to identify hydrate phases (e.g., JCPDS 00-024-1467 for ZnSO₄·7H₂O) .
- Thermal Stability: TGA-DSC to determine dehydration steps (e.g., monohydrate loses H₂O at ~100°C) .
Advanced: How do hydration states affect electrochemical applications (e.g., battery electrolytes)?
Methodological Answer:
- Conductivity: ZnSO₄·7H₂O exhibits higher ionic conductivity (0.1 S/cm at 25°C) than anhydrous forms due to structured water facilitating ion mobility .
- Electrode Compatibility: Hydrated salts reduce dendrite formation in Zn-ion batteries. Test via cyclic voltammetry (CV) in H₂O/EtOH electrolytes .
Experimental Optimization: Use impedance spectroscopy (EIS) to correlate hydration degree with charge-transfer resistance .
Advanced: What causes discrepancies in reported solubility data for different hydrates?
Methodological Answer:
- Kinetic vs. Thermodynamic Solubility: Metastable hydrates (e.g., ZnSO₄·6H₂O) may dissolve faster but recrystallize into stable forms (e.g., heptahydrate) over time .
- Impurity Effects: Trace NH₄⁺ or SO₄²⁻ shifts solubility equilibria. Use ultrapure reagents and conduct solubility studies under argon to minimize contamination .
Resolution: Publish full experimental conditions (e.g., stirring rate, equilibration time) to enable reproducibility .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves and goggles to avoid skin/eye irritation. Use fume hoods for powder handling (risk of respiratory exposure) .
- Waste Management: Neutralize acidic Zn²⁺ waste with NaHCO₃ before disposal. Avoid mixing with sulfides (risk of H₂S release) .
First Aid: For accidental ingestion, administer milk/activated charcoal and seek medical attention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
